5-Chloropyridine-3-carbothioamide
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Overview
Description
5-Chloropyridine-3-carbothioamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chlorine atom at the 5-position and a carbothioamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-chloropyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with ammonium thiocyanate to yield 5-Chloropyridine-3-carbothioamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloropyridine-3-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Sulfonamides and related compounds.
Reduction Products: Amines and related derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an inhibitor of urease, an enzyme involved in various pathological conditions.
Materials Science: Used as a building block for the synthesis of advanced materials with specific electronic properties.
Biological Research: Investigated for its antimicrobial and antifungal activities.
Industrial Applications: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Chloropyridine-3-carbothioamide, particularly in its role as a urease inhibitor, involves binding to the active site of the enzyme. This binding disrupts the enzyme’s ability to catalyze the hydrolysis of urea, thereby inhibiting its activity. Molecular docking studies have shown that the compound interacts with key residues in the enzyme’s active site, leading to its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloropyridine-2-carbothioamide
- 5-Chloropyridine-4-carbothioamide
- 2-Chloropyridine-3-carbothioamide
Uniqueness
5-Chloropyridine-3-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it has shown higher efficacy as a urease inhibitor and different reactivity in substitution and coupling reactions .
Properties
Molecular Formula |
C6H5ClN2S |
---|---|
Molecular Weight |
172.64 g/mol |
IUPAC Name |
5-chloropyridine-3-carbothioamide |
InChI |
InChI=1S/C6H5ClN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) |
InChI Key |
XIFRPSFRLOAZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)C(=S)N |
Origin of Product |
United States |
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